BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE
Overview
Description
BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE: is an organic compound that features a butyl ester linked to a benzoate moiety, which is further connected to a bromopyridine amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the preparation of intermediate compounds, such as 5-bromopyridine derivatives, followed by esterification and amide formation steps .
Chemical Reactions Analysis
Types of Reactions: BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of heterocyclic compounds and in cross-coupling reactions .
Biology and Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and product formulations .
Mechanism of Action
The mechanism of action of BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
5-Bromonicotinamide: A compound with a similar bromopyridine structure but different functional groups.
3-Bromopyridine: An isomer of bromopyridine used in various organic synthesis reactions.
Uniqueness: BUTYL 3-(5-BROMOPYRIDINE-3-AMIDO)BENZOATE is unique due to its combination of a butyl ester, benzoate, and bromopyridine amide. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
butyl 3-[(5-bromopyridine-3-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-3-7-23-17(22)12-5-4-6-15(9-12)20-16(21)13-8-14(18)11-19-10-13/h4-6,8-11H,2-3,7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPPBZSUZDLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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